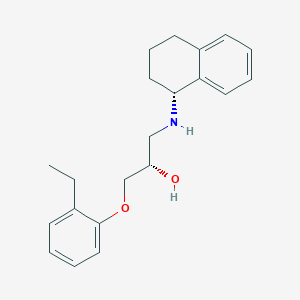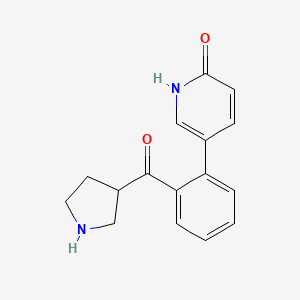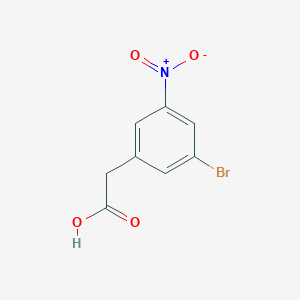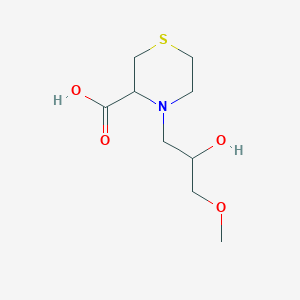
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiomorpholine, which is known for its applications in various chemical and pharmaceutical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxy and methoxypropyl groups. One common method is the reaction of thiomorpholine with 2-hydroxy-3-methoxypropyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups can form hydrogen bonds with target molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylate: A similar compound with a carboxylate group instead of the hydroxy and methoxypropyl groups.
Morpholine derivatives: Compounds like morpholine and its derivatives share structural similarities but lack the sulfur atom present in thiomorpholine.
Uniqueness
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both hydroxy and methoxypropyl groups, which enhance its solubility and reactivity. The sulfur atom in the thiomorpholine ring also contributes to its distinct chemical properties .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-14-5-7(11)4-10-2-3-15-6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
NOPAXMGBVRCMHP-UHFFFAOYSA-N |
SMILES canonique |
COCC(CN1CCSCC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


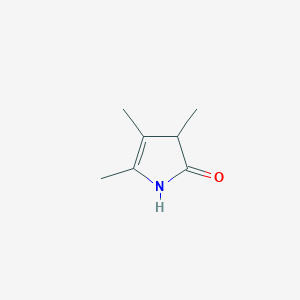
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
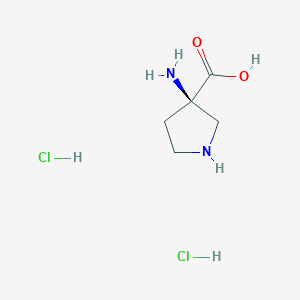

![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
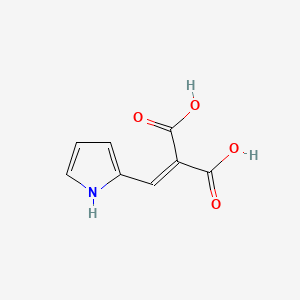

![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
